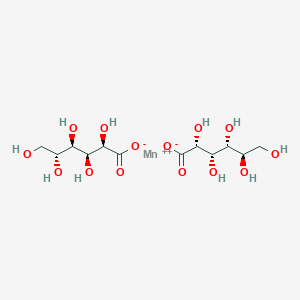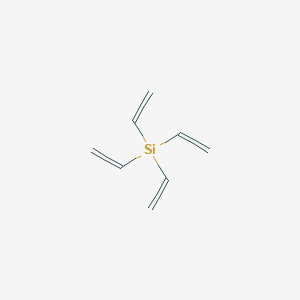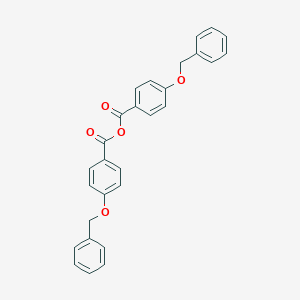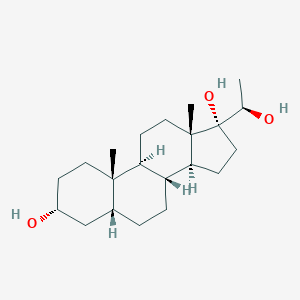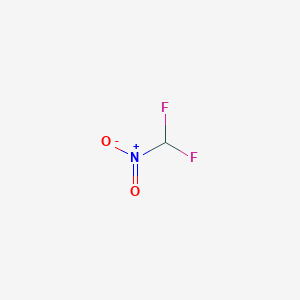
Disulfide, dihexadecyl
概要
説明
Disulfide, dihexadecyl is a useful research compound. Its molecular formula is C32H66S2 and its molecular weight is 515 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 823. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tissue Sulfhydryl Groups : Aromatic disulfides like 5,5′-dithiobis(2-nitrobenzoic acid) have been synthesized and are useful for determining sulfhydryl groups, which is essential in various biological materials, including blood analysis (Ellman, 1959).
Proton Reduction Electrocatalysts : Amorphous molybdenum sulfide (MoSx) proton-reducing electrocatalysts with terminal disulfide units have been studied, showing potential in energy applications like hydrogen production (Lassalle‐Kaiser et al., 2014).
Bioconjugation with Nucleic Acids : Disulfide bridging is a key tool in research on nucleic acids, playing a crucial role in structural studies and interactions with macromolecules in biological systems (Stasinska, Putaj, & Chmielewski, 2019).
Protein Folding Studies : The role of disulfide bonds in protein folding, structure, and stability has been extensively studied, with specific focus on bovine pancreatic ribonuclease A (Wedemeyer, Welker, Narayan, & Scheraga, 2000).
Synthesis of Disulfide-Containing Compounds : Recent methodologies for the synthesis of disulfide-containing compounds, particularly unsymmetrical disulfides, have been explored (Wang & Jiang, 2018).
Disulfide Engineering in Proteins : The web-based tool 'Disulfide by Design 2.0' facilitates the introduction of novel disulfide bonds into proteins, enhancing stability and modifying functional characteristics (Craig & Dombkowski, 2013).
Reversible S-S Bond Formation : Studies on disulfide-containing dinuclear complexes of MnI have highlighted the reversible breaking and formation of sulfur-sulfur bonds (Ruiz et al., 2001).
Oxidative Coupling of Thiols : Nanocatalysts have shown excellent catalytic activity in the oxidation of thiols to disulfides, with applications in organic synthetic chemistry (Shiri, Ghorbani‐Choghamarani, & Kazemi, 2017).
Self-Healing Materials : Disulfide chemistry has been used to create self-healing rubber, demonstrating the potential for developing materials with autonomous healing abilities (Canadell, Goossens, & Klumperman, 2011).
Stability Control Through Disulfide Microenvironments : Research has shown that the microenvironment of disulfide bonds can be manipulated to control their stability, with applications in biomaterials and drug delivery systems (Wu et al., 2013).
作用機序
Target of Action
This compound is a type of disulfide, which are known to interact with various proteins and enzymes in biological systems, often forming or breaking disulfide bonds . .
Mode of Action
Disulfides in general are known to play crucial roles in protein folding and structural stabilization . They can form or break disulfide bonds, which are crucial for the correct folding and function of many proteins . The exact interaction of Hexadecyl disulfide with its targets and the resulting changes are yet to be determined.
Biochemical Pathways
Disulfides can influence various biochemical pathways through their involvement in protein folding and stabilization . They can cause changes in protein conformation, which may affect the function of the protein and thus the biochemical pathway in which it is involved
Pharmacokinetics
One study suggests that lipid-based delivery systems, which could potentially include hexadecyl disulfide, have high binding ability with the stratum corneum and are relatively inert, suggesting potential implications for bioavailability
Result of Action
Given its potential role in protein folding and stabilization, it could potentially influence the function of various proteins, leading to changes at the molecular and cellular level . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Hexadecyl disulfide. For instance, the presence of other sulfides can affect the properties of insulating paper and insulating oil, suggesting that the presence of other compounds in the environment could influence the action of Hexadecyl disulfide . Additionally, factors such as temperature, pH, and the presence of other chemicals could potentially affect the stability and efficacy of Hexadecyl disulfide .
Safety and Hazards
将来の方向性
Research into therapeutic peptides, which often contain disulfide bonds, has made great progress in the last decade . Disulfide-containing materials have been designed for nucleic acid encapsulation, including covalent nucleic acid conjugates, viral vectors or virus-like particles, dendrimers, peptides, polymers, lipids, hydrogels, inorganic nanoparticles, and nucleic acid nanostructures . These advances suggest potential future directions for the use of disulfide bonds in drug delivery and other applications.
生化学分析
Biochemical Properties
Disulfide bonds play a crucial role in the folding and structural stabilization of many important extracellular peptide and protein molecules, including hormones, enzymes, growth factors, toxins, and immunoglobulins . The formation of disulfide bonds is a redox reaction, where the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .
Cellular Effects
This is characterized by the collapse of cytoskeleton proteins and F-actin due to the intracellular accumulation of disulfides . This discovery could aid in the development of therapeutic strategies against various diseases.
Molecular Mechanism
Disulfide bonds are usually formed from the oxidation of sulfhydryl (−SH) groups, especially in biological contexts . A variety of oxidants participate in this reaction including oxygen and hydrogen peroxide . Such reactions are thought to proceed via sulfenic acid intermediates .
Temporal Effects in Laboratory Settings
The toxic effects of certain compounds, such as carbon monoxide, sodium cyanide, and carbon disulfide, are evident within minutes . For many chemicals, the toxic effect is most severe between one and a few days after exposure .
Metabolic Pathways
Disulfidptosis is defined as the accumulation of cystine by cells with high expression of the solute carrier family 7 member 11 (SLC7A11) during glucose starvation . This accumulation causes extensive disulfide linkages between F-actins, resulting in their contraction and subsequent detachment from the cellular membrane, triggering cellular death .
Transport and Distribution
The distribution of a compound exists between a mixture of two immiscible phases at equilibrium, which is a measure of the difference in solubility of the compound in these two phases .
Subcellular Localization
The inclusion of protein subcellular localization improves the performance of disulfide bond prediction methods . As members of the PDI family of proteins, all proteins contain a TRX-like structural domain and are predominantly expressed in the endoplasmic reticulum .
特性
IUPAC Name |
1-(hexadecyldisulfanyl)hexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBWMRCVCQFLOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061783 | |
| Record name | Disulfide, dihexadecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-75-7 | |
| Record name | Dihexadecyl disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihexadecyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexadecyl disulfide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, dihexadecyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, dihexadecyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihexadecyl disulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHEXADECYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GV07UB7SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


